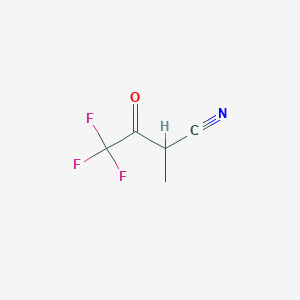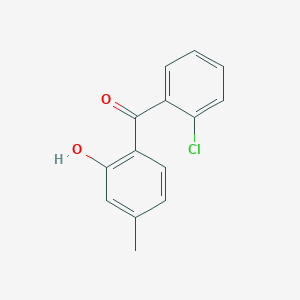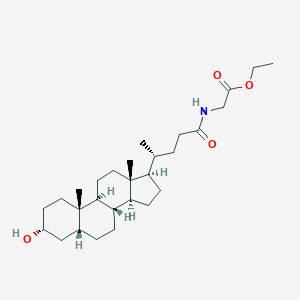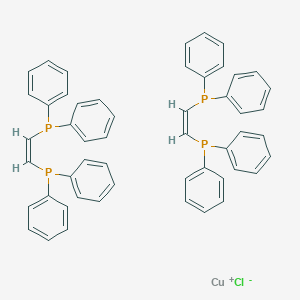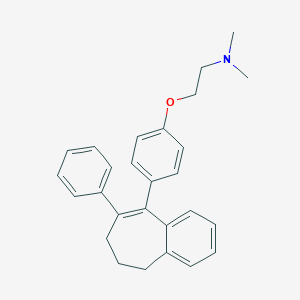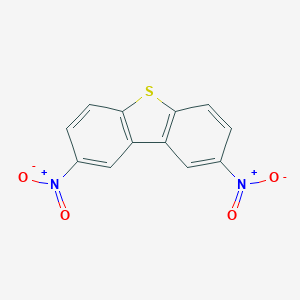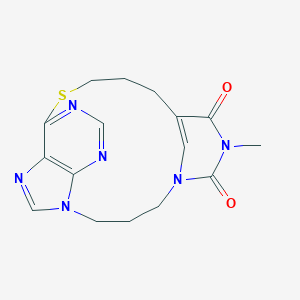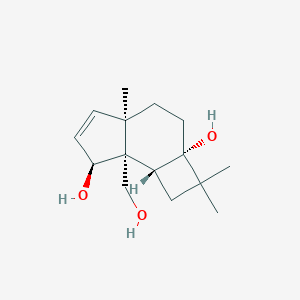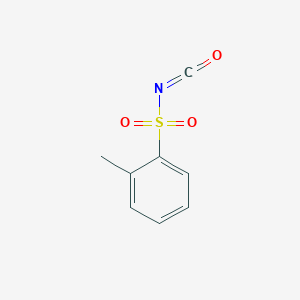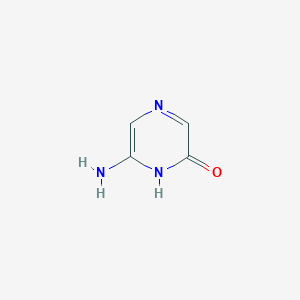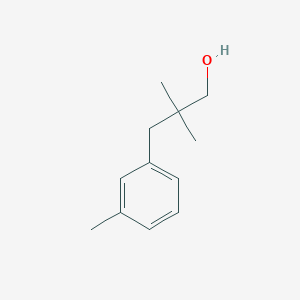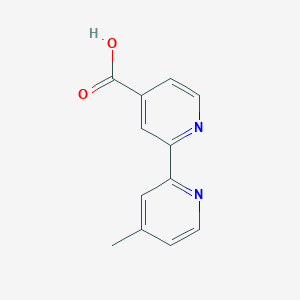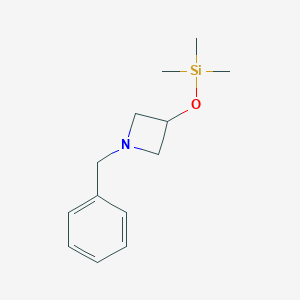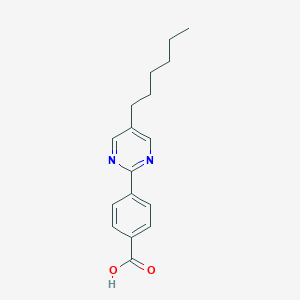
4-(5-hexyl-2-pyrimidinyl)Benzoic acid
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
4-(5-hexyl-2-pyrimidinyl)Benzoic acid (HPBA) is a chemical compound that has been the subject of extensive scientific research due to its potential applications in various fields, including pharmaceuticals, agriculture, and materials science. This compound is of particular interest due to its unique chemical structure, which allows it to interact with biological systems in a variety of ways. In
科学的研究の応用
4-(5-hexyl-2-pyrimidinyl)Benzoic acid has been the subject of extensive scientific research due to its potential applications in various fields. In the pharmaceutical industry, 4-(5-hexyl-2-pyrimidinyl)Benzoic acid has been studied for its potential use as an anti-inflammatory agent, as well as for its ability to inhibit the growth of cancer cells. In agriculture, 4-(5-hexyl-2-pyrimidinyl)Benzoic acid has been investigated for its potential use as a herbicide, as well as for its ability to enhance plant growth. In materials science, 4-(5-hexyl-2-pyrimidinyl)Benzoic acid has been studied for its potential use in the development of new materials with unique properties.
作用機序
The mechanism of action of 4-(5-hexyl-2-pyrimidinyl)Benzoic acid is not fully understood, but it is believed to involve the inhibition of certain enzymes and receptors in biological systems. In the case of its anti-inflammatory activity, 4-(5-hexyl-2-pyrimidinyl)Benzoic acid has been shown to inhibit the activity of cyclooxygenase-2 (COX-2), an enzyme that is involved in the production of inflammatory mediators. In the case of its anti-cancer activity, 4-(5-hexyl-2-pyrimidinyl)Benzoic acid has been shown to inhibit the growth of cancer cells by inducing apoptosis, or programmed cell death. The specific mechanisms of action of 4-(5-hexyl-2-pyrimidinyl)Benzoic acid in other applications, such as herbicides and plant growth enhancers, are still being investigated.
生化学的および生理学的効果
The biochemical and physiological effects of 4-(5-hexyl-2-pyrimidinyl)Benzoic acid are dependent on its specific application. In the case of its anti-inflammatory activity, 4-(5-hexyl-2-pyrimidinyl)Benzoic acid has been shown to reduce the production of inflammatory mediators, such as prostaglandins and leukotrienes. In the case of its anti-cancer activity, 4-(5-hexyl-2-pyrimidinyl)Benzoic acid has been shown to induce apoptosis in cancer cells, while leaving normal cells unaffected. In the case of its herbicidal activity, 4-(5-hexyl-2-pyrimidinyl)Benzoic acid has been shown to inhibit the growth of certain plant species by interfering with their metabolic processes. In the case of its plant growth enhancing activity, 4-(5-hexyl-2-pyrimidinyl)Benzoic acid has been shown to stimulate the growth of certain plant species by enhancing their nutrient uptake and metabolism.
実験室実験の利点と制限
One advantage of using 4-(5-hexyl-2-pyrimidinyl)Benzoic acid in lab experiments is its relatively simple synthesis method, which allows for the production of large quantities of the compound. Another advantage is its versatility, as it can be used in a variety of applications across different fields. However, one limitation of using 4-(5-hexyl-2-pyrimidinyl)Benzoic acid in lab experiments is its potential toxicity, as it has been shown to be cytotoxic in some cell lines. Additionally, its mechanism of action is not fully understood, which can make it difficult to optimize its use in specific applications.
将来の方向性
There are many potential future directions for research on 4-(5-hexyl-2-pyrimidinyl)Benzoic acid. In the pharmaceutical industry, further studies could be conducted to investigate its potential as an anti-inflammatory agent and anti-cancer agent, as well as its potential use in other therapeutic applications. In agriculture, further studies could be conducted to optimize its use as a herbicide and plant growth enhancer, as well as to investigate its potential as a biopesticide. In materials science, further studies could be conducted to investigate its potential use in the development of new materials with unique properties, such as self-healing polymers. Overall, the unique properties and potential applications of 4-(5-hexyl-2-pyrimidinyl)Benzoic acid make it a promising area of research for many different fields.
合成法
The synthesis of 4-(5-hexyl-2-pyrimidinyl)Benzoic acid involves the reaction of 5-hexyl-2-pyrimidinylamine with 4-chlorobenzoic acid in the presence of a base catalyst. This reaction results in the formation of 4-(5-hexyl-2-pyrimidinyl)Benzoic acid, which can be purified through recrystallization or column chromatography. The purity of the final product can be confirmed through various analytical techniques, such as NMR spectroscopy and mass spectrometry.
特性
CAS番号 |
106808-97-3 |
|---|---|
製品名 |
4-(5-hexyl-2-pyrimidinyl)Benzoic acid |
分子式 |
C17H20N2O2 |
分子量 |
284.35 g/mol |
IUPAC名 |
4-(5-hexylpyrimidin-2-yl)benzoic acid |
InChI |
InChI=1S/C17H20N2O2/c1-2-3-4-5-6-13-11-18-16(19-12-13)14-7-9-15(10-8-14)17(20)21/h7-12H,2-6H2,1H3,(H,20,21) |
InChIキー |
UVIOLYDGOCKINZ-UHFFFAOYSA-N |
SMILES |
CCCCCCC1=CN=C(N=C1)C2=CC=C(C=C2)C(=O)O |
正規SMILES |
CCCCCCC1=CN=C(N=C1)C2=CC=C(C=C2)C(=O)O |
同義語 |
4-(5-Hexyl-2-pyrimidinyl)-benzoic acid |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



